molecular formula C10H14O B036042 Perillaldehyde CAS No. 2111-75-3

Perillaldehyde

Cat. No.: B036042
CAS No.: 2111-75-3
M. Wt: 150.22 g/mol
InChI Key: RUMOYJJNUMEFDD-UHFFFAOYSA-N
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Description

Perillaldehyde ((S)-4-(1-methylethenyl)-1-cyclohexene-1-carboxaldehyde) is a monocyclic monoterpenoid predominantly extracted from Perilla frutescens (L.) Britton. It accounts for 41.6–50% of the essential oil in purple perilla varieties and is characterized by a mint-like, cinnamon aroma . Its applications span perfumery, food flavoring, and traditional medicine, with documented antifungal, antioxidant, and anticancer properties.

Preparation Methods

Industrial Synthesis from β-Pinene

The industrial production of perillaldehyde predominantly relies on β-pinene as the starting material due to its commercial availability and structural compatibility. The synthesis involves three sequential steps: epoxidation , isomerization , and oxidation , optimized to maximize yield and minimize side reactions .

Epoxidation of β-Pinene

β-Pinene undergoes epoxidation using peracetic acid as the oxidizing agent. This reaction forms epoxy pinane, a cyclic ether derivative, under controlled temperature conditions (20–40°C). The reaction mechanism involves electrophilic addition, with the epoxy group introduced at the exocyclic double bond .

Key Parameters :

  • Temperature : 30°C optimal for minimizing ring-opening side products

  • Molar Ratio : β-pinene:peracetic acid = 1:1.2

  • Reaction Time : 8–12 hours

Isomerization to Perillyl Alcohol

Epoxy pinane is dissolved in dimethylformamide (DMF) and subjected to isomerization catalyzed by Lewis acids (e.g., zinc chloride). This step converts the epoxy group into a secondary alcohol, yielding perillyl alcohol.

Epoxy pinaneZnCl2,DMF,80CPerillyl alcohol\text{Epoxy pinane} \xrightarrow{\text{ZnCl}_2, \text{DMF}, 80^\circ\text{C}} \text{Perillyl alcohol}

Process Outcomes :

  • Yield : 70–75%

  • Purity : 85–90% after solvent recovery

Oxidation to this compound

Perillyl alcohol is oxidized using chromium-based reagents (e.g., CrO₃) in dichloroethane, forming this compound. Alternative oxidants like pyridinium chlorochromate (PCC) are avoided due to overoxidation risks .

Optimized Conditions :

  • Oxidant : CrO₃ in stoichiometric excess (1:1.5 molar ratio)

  • Solvent : Dichloroethane at 50°C

  • Reaction Time : 4–6 hours

Post-Reaction Processing :

  • Solvent removal via vacuum distillation

  • Crude this compound yield: 25–40% mass content

Purification Techniques for Low-Purity this compound

Crude this compound contains high-boiling impurities (e.g., this compound derivatives, polymers), necessitating purification before industrial use. The patent CN116283656A introduces a solvent extraction-oximation-recrystallization sequence that outperforms traditional distillation .

Solvent Extraction

Nonpolar solvents (n-hexane, petroleum ether) selectively partition this compound from impurities.

Protocol :

  • Mix crude this compound with solvent (1:3 mass ratio).

  • Vigorous stirring followed by phase separation.

  • Repeat extraction 3–5 times.

  • Concentrate organic phase to recover solvent and isolate purified this compound.

Efficacy :

  • Purity Improvement : 25–40% → 40–60%

  • Solvent Recovery : >90% via atmospheric distillation

Oximation Reaction

Purified this compound reacts with hydroxylamine hydrochloride to form this compound oxime, a crystalline intermediate.

This compound+NH2OH\cdotpHClpH 6.0, 45CThis compound oxime+H2O\text{this compound} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{pH 6.0, 45}^\circ\text{C}} \text{this compound oxime} + \text{H}2\text{O}

Conditions :

  • Molar Ratio : this compound:NH₂OH·HCl = 1:1.5–2.0

  • Base : Sodium carbonate for pH adjustment

  • Reaction Time : 4–6 hours

Recrystallization

Crude oxime is recrystallized from ethanol to achieve pharmaceutical-grade purity.

Outcomes :

  • Final Purity : ≥99.0%

  • Overall Yield : 55–62% (vs. 58% for distillation)

Comparative Analysis of Synthesis Methods

The table below contrasts traditional distillation with the solvent extraction-oximation method:

ParameterDistillation Solvent Extraction-Oximation
Initial Purity 25–40%25–40%
Post-Purification Purity 80%40–60%
Oximation Yield 58%55–62%
Final Purity 99.1%99.3–99.5%
Side Reactions Polymerization, oxidationMinimal
Scalability Limited by vacuum systemsSuitable for industrial scale

Key Advantages of Solvent Extraction :

  • Avoids thermal degradation (distillation operates at 100–120°C under vacuum) .

  • Reduces energy consumption by 30% compared to distillation.

Recent Advances in Catalytic Oxidation

Emerging methods explore heterogeneous catalysts to improve oxidation efficiency. For example, gold nanoparticles on TiO₂ substrates show promise in converting perillyl alcohol to this compound with 85% selectivity at 70°C .

Catalyst Performance :

  • Conversion : 90%

  • Selectivity : 85%

  • Reusability : 5 cycles without significant activity loss

Chemical Reactions Analysis

Types of Reactions

Perillaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

1.1 Antifungal Properties

Perillaldehyde exhibits potent antifungal activity against various fungal species, including Aspergillus flavus, Aspergillus niger, and Candida albicans. Studies have demonstrated that PAE can inhibit fungal growth and trigger apoptosis through a metacaspase-dependent pathway, making it a promising candidate for food preservation and therapeutic applications in treating fungal infections .

1.2 Antioxidant Effects

Research indicates that this compound possesses significant antioxidant properties. It activates the nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, which is crucial for cellular defense against oxidative stress. This mechanism is particularly relevant in managing inflammatory skin diseases and conditions related to oxidative damage .

1.3 Anti-inflammatory Activity

PAE has been shown to modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines. For instance, it can reduce the release of CCL2 chemokine in human keratinocytes exposed to environmental toxins . Its anti-inflammatory effects extend to various biological systems, suggesting its potential in treating chronic inflammatory diseases.

Pharmaceutical Applications

2.1 Drug Development

Due to its diverse pharmacological properties, this compound is being explored as a potential ingredient in drug formulations aimed at treating cancer, depression, and other inflammatory conditions. Animal studies have indicated its anticancer and antidepressant effects, supporting its use in developing new therapeutic agents .

2.2 Traditional Medicine

In traditional medicine, particularly in East Asia, this compound has been used for centuries for its health benefits. Its incorporation into herbal formulations highlights its historical significance and ongoing relevance in contemporary pharmacotherapy .

Food Industry Applications

3.1 Food Preservation

This compound's antifungal and antioxidant properties make it an effective natural preservative in the food industry. It can prolong shelf life by inhibiting microbial growth and oxidative spoilage, thus enhancing food safety and quality .

3.2 Flavoring Agent

As a component of essential oils, this compound is also used as a flavoring agent in food products due to its pleasant aroma and taste profile. Its application extends to both culinary uses and commercial food production .

Safety Profile

This compound is classified as "generally recognized as safe" (GRAS) when used in moderate amounts. However, excessive consumption may lead to minor adverse effects, underscoring the importance of dosage regulation in its applications .

Case Studies

Study Focus Findings
Uchi et al., 2018Antioxidant ActivityPAE inhibits AHR activation and ROS production in keratinocytes, suggesting potential for managing oxidative stress-related skin disorders .
Li et al., 2020Antifungal EfficacyDemonstrated direct fungicidal activity against Aspergillus fumigatus, indicating therapeutic potential for keratitis treatment .
Huang et al., 2024Food PreservationEvaluated PAE's effectiveness as a natural preservative, confirming significant antifungal activity against foodborne pathogens .

Mechanism of Action

Perillaldehyde exerts its effects through several mechanisms:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Chemical Composition and Abundance in Perilla frutescens Varieties

Perillaldehyde and perilla ketone are chemotype markers distinguishing purple and green perilla varieties (Table 1).

Table 1: Dominant Volatile Compounds in Perilla frutescens Varieties

Compound Purple Perilla (Relative Peak Area %) Green Perilla (Relative Peak Area %)
This compound 31.72 ± 3.12 <1.0
Perilla ketone <1.0 27.50 ± 3.01
Benzaldehyde 26.7 (red variety)
cis-Jasmone 21.2
β-Caryophyllene 24.2 24.2

Source:

Benzaldehyde and β-caryophyllene are shared across varieties, while perillene is exclusive to green perilla . Biosynthetic pathways diverge: this compound derivatives (e.g., shisool) dominate in purple perilla, whereas perilla ketone and isoegomaketone are upregulated in green perilla .

Cytotoxicity Against Cancer Cells

This compound and its derivatives exhibit varying cytotoxic profiles (Table 2).

Table 2: Cytotoxic Activity of this compound and Analogues

Compound Cell Line (IC₅₀ or GI%) Key Findings
This compound U87MG glioblastoma (14.9 µg/mL) Modulates BRAF, EGFR, KRAS pathways
This compound 8,9-epoxide Sarcoma 180 (200 mg/kg/day, 55% tumor inhibition) Comparable efficacy to perillyl alcohol in vivo
(−)-Perillaldehyde 8,9-epoxide Multiple tumor lines (GI 96.32–99.89%) Superior to perillyl alcohol (GI 90.92–95.82%)
1,2-Perillaldehyde epoxide U87MG (15.1 µg/mL) Synergistic gene regulation with this compound

Sources:

Structural modifications significantly enhance activity. For instance, the addition of an epoxide group (e.g., this compound 8,9-epoxide) increases cytotoxicity by 20–30% compared to perillyl alcohol, attributed to heightened electrophilicity and membrane permeability .

Antifungal and Antioxidant Properties

This compound outperforms phenylpropanoids (e.g., cinnamaldehyde) in antifungal activity, suppressing Botrytis cinerea via metacaspase-independent apoptosis . It also preserves fruit quality by reducing microbial load and oxidative spoilage in blueberries and Chinese bayberries .

Structural-Activity Relationships (SAR)

Key functional groups dictating bioactivity include:

  • Aldehyde group : Enhances electrophilicity, enabling protein adduct formation and ROS induction .
  • Epoxide moiety : Increases cytotoxicity (e.g., this compound 8,9-epoxide vs. This compound) .
  • Conjugated double bonds : Facilitate membrane interaction and pro-apoptotic signaling .

Table 3: Impact of Functional Groups on Cytotoxicity

Compound Functional Groups GI% Range
(−)-Perillaldehyde Aldehyde, C=C 59.28–83.03
(−)-Perillaldehyde 8,9-epoxide Aldehyde, epoxide, C=C 96.32–99.89
Perillyl alcohol Hydroxyl, C=C 90.92–95.82
(+)-Limonene None (hydrocarbon) 2.28–12.28

Source:

Biological Activity

Perillaldehyde (PAE) is a monoterpene aldehyde primarily derived from the essential oil of Perilla frutescens, a plant widely used in traditional medicine and culinary applications. Recent studies have highlighted its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its unique chemical structure, which contributes to its biological activities. The molecular formula is C10H10OC_{10}H_{10}O, and it possesses a distinctive aromatic aldehyde group that plays a crucial role in its interaction with biological systems.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are vital for combating oxidative stress in cells. Studies have shown that PAE can enhance the expression of antioxidant proteins and reduce reactive oxygen species (ROS) levels in various cellular models.

  • Case Study : A study demonstrated that PAH treatment improved antioxidant enzyme activities in vaginal tissues affected by Candida albicans infection, thus protecting against oxidative damage .

Antimicrobial Effects

This compound has been recognized for its antimicrobial properties against various pathogens. It has shown effectiveness in inhibiting the growth of fungi and bacteria.

  • Research Findings : PAE was found to suppress the transformation of Candida albicans from yeast to hyphal forms, indicating its potential as an antifungal agent .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable. It has been shown to inhibit pro-inflammatory cytokines and modulate immune responses.

  • Research Findings : In a study involving vulvovaginal candidiasis, PAE significantly reduced IL-1β release and inhibited apoptosis induced by fungal invasion .

Anticancer Properties

This compound has garnered attention for its anticancer effects, particularly in prostate cancer. Research indicates that it can inhibit tumor progression and metastasis.

  • Case Study : A study on prostate cancer cells demonstrated that PAH treatment reduced cell proliferation and migration while downregulating stem cell markers like CD133 and CD44 .

Radioprotective Effects

Recent studies suggest that this compound may offer protection against radiation-induced injuries. It activates the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress.

  • Research Findings : In animal models exposed to ionizing radiation, PAH treatment mitigated intestinal injury by inhibiting ferroptosis and promoting the survival of crypt cells .

Table 1: Summary of Biological Activities of this compound

Activity TypeEffectivenessReference
AntioxidantEnhances antioxidant enzyme expression
AntimicrobialInhibits Candida albicans growth
Anti-inflammatoryReduces IL-1β levels
AnticancerInhibits tumor progression in prostate cancer
RadioprotectiveMitigates intestinal injury from radiation

The biological activities of this compound are mediated through several mechanisms:

  • Nrf2 Activation : PAE enhances the expression of Nrf2, a transcription factor that regulates antioxidant responses.
  • Inhibition of Inflammatory Pathways : It downregulates pro-inflammatory cytokines and modulates immune responses.
  • Antimicrobial Action : PAE disrupts microbial cell membranes and inhibits biofilm formation.
  • Anticancer Mechanisms : It induces apoptosis in cancer cells and inhibits angiogenesis.

Q & A

Basic Research Questions

Q. What experimental assays are recommended for assessing perillaldehyde’s genotoxicity, and how should conflicting results between regulatory bodies be addressed?

  • Methodology : Use a tiered approach combining in vitro (Ames test, micronucleus assay in human lymphocytes) and in vivo (comet assay in rodents) assays. For conflicting interpretations (e.g., EFSA vs. other agencies), compare results against laboratory historical control data and evaluate dose-dependent cytotoxicity. For instance, EFSA’s equivocal HPRT mutation results were attributed to unreproduced linear trends, while comet assay positivity was dismissed due to overlap with historical vehicle control ranges .

Q. How can researchers optimize this compound extraction from plant sources while maintaining stability?

  • Methodology : Employ response surface methodology (RSM) with steam distillation, optimizing parameters like extraction time, temperature, and solvent ratio. Monitor this compound degradation using HPLC coupled with ¹H-qNMR to validate stability, as decomposition is common in standard reagents .

Q. What are the standard protocols for evaluating this compound’s antiviral activity against plant viruses like TMV?

  • Methodology : Use Nicotiana glutinosa leaves to quantify lesion inhibition rates (Formula: Inhibition rate (%)=CTC×100\text{Inhibition rate (\%)} = \frac{C - T}{C} \times 100), TEM for viral particle observation, and hypersensitive response assays. Measure induced resistance via salicylic acid (SA) and H₂O₂ accumulation, and defense enzymes (PAL, SOD) .

Advanced Research Questions

Q. How does this compound induce systemic acquired resistance (SAR) in plants, and what molecular markers validate this mechanism?

  • Methodology : Analyze upregulation of SAR-related genes (NPR1, PR1, PR5) via RT-qPCR and measure SA levels using HPLC. This compound at 800 µg/mL increased SA content by 1032.08 pmol/L and NPR1 expression 3.19-fold, confirming SA-mediated SAR activation .

Q. What methodologies confirm this compound’s induction of apoptosis in fungal pathogens like Aspergillus flavus?

  • Methodology : Use fluorometric assays for mitochondrial membrane potential (MtΔΨ) depolarization, phosphatidylserine exposure (Annexin V staining), and metacaspase activation. Western blotting for cytochrome c release and TEM for apoptotic morphology (e.g., DNA condensation) are critical .

Q. How can researchers resolve contradictions in genotoxicity data, such as EFSA’s positive comet assay vs. non-reproducible in vitro results?

  • Methodology : Apply weight-of-evidence analysis by integrating comet assay data with cytotoxicity metrics (e.g., ALT/AST levels). In this compound’s case, liver comet results at 700 mg/kg/day were deemed artifacts of hepatotoxicity, as in vitro assays with metabolic activation were negative .

Q. What novel mechanisms explain this compound’s selective ferroptosis induction in leukemia cells?

  • Methodology : Assess lipid peroxidation (MDA assay), GPX4 activity, and iron chelation effects. Patient-derived AML cells showed ferroptosis markers (e.g., ROS accumulation) at lower IC₅₀ values compared to normal cells, validated via RNA-seq for Nrf2 pathway modulation .

Q. Methodological Design Considerations

Q. How can dual-mode optical sensor arrays improve this compound detection in plant tissues?

  • Methodology : Develop chromogenic strips using hydrazine-based indicators (e.g., rhodamine-hydrazine) for colorimetric/fluorescent detection. Smartphone-based RGB analysis enables field quantification with a LOD of 20.0 µM, validated against HPLC .

Q. What strategies ensure reliable quantification of this compound in complex matrices like herbal extracts?

  • Methodology : Use relative molar sensitivity (RMS) with diphenyl sulfone as a single reference in HPLC-PDA. This approach bypasses unstable this compound standards, achieving <5% error compared to traditional methods .

Q. How do researchers validate the broad-spectrum resistance induced by this compound against fungal pathogens?

  • Methodology : Conduct in planta challenges with pathogens like Rhizoctonia solani and Sclerotinia sclerotiorum. Measure lesion reduction rates and correlate with defense enzyme kinetics (e.g., 3.78-fold SOD increase at 800 µg/mL) .

Properties

IUPAC Name

4-prop-1-en-2-ylcyclohexene-1-carbaldehyde
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InChI

InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMOYJJNUMEFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
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DSSTOX Substance ID

DTXSID6051855
Record name Perillaldehyde
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Molecular Weight

150.22 g/mol
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Physical Description

Solid, Pale, yellowish oily liquid; powerful, fatty-spicy, oily-herbaceous odour
Record name Perillyl aldehyde
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Record name p-Mentha-1,8-dien-7-al
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Boiling Point

238.00 to 240.00 °C. @ 760.00 mm Hg
Record name Perillyl aldehyde
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Solubility

Insoluble in water; soluble in alcohols and oils, Miscible at room temperature (in ethanol)
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Density

0.948-0.956
Record name p-Mentha-1,8-dien-7-al
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CAS No.

2111-75-3, 5503-12-8
Record name Perillaldehyde
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Record name Perillaldehyde
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Record name PERILLALDEHYDE
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Record name 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-
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Record name 4-isopropenylcyclohex-1-enecarbaldehyde
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Record name (+)-Perillaaldehyde
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Record name Perillyl aldehyde
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Melting Point

< 25 °C
Record name Perillyl aldehyde
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Synthesis routes and methods

Procedure details

(S)-(−)-Perillyl alcohol (300 mg, 2.0 mmol) was dissolved in benzene (1 mL), added with aluminum isopropoxide (40 mg, 0.1 eq, 0.20 mmol) and 2-nitrobenzaldehyde (390 mg, 1.3 eq, 2.6 mmol) and stirred at room temperature for 2 hours. The reaction mixture was added with ethyl acetate and made acidic with addition of 2 N hydrochloric acid, and then the organic layer was separated. Subsequently, the organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated in vacuo, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=30:1) to obtain 250 mg (yield: 84%) of the title compound as yellow oil.
Name
(S)-(−)-Perillyl alcohol
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
aluminum isopropoxide
Quantity
40 mg
Type
reactant
Reaction Step Two
Quantity
390 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
84%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perillaldehyde
Reactant of Route 2
Perillaldehyde
Reactant of Route 3
Perillaldehyde
Reactant of Route 4
Perillaldehyde
Reactant of Route 5
Perillaldehyde
Reactant of Route 6
Perillaldehyde

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